molecular formula C26H22ClN3O4 B11081719 (E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

(E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B11081719
M. Wt: 475.9 g/mol
InChI Key: XBIPMWLYWQMXCQ-DEDYPNTBSA-N
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Description

(E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of functional groups, including an acetamide, a cyanoprop-2-enamide, and methoxy and chlorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Acetamidophenyl Intermediate: Starting with 4-acetamidophenol, the phenolic hydroxyl group is protected, and the acetamide group is introduced through acetylation.

    Preparation of the Cyanoprop-2-enamide Moiety: This involves the reaction of a suitable nitrile with an appropriate aldehyde or ketone under basic conditions to form the cyanoprop-2-enamide structure.

    Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the cyanoprop-2-enamide moiety, often using a palladium-catalyzed cross-coupling reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Catalyst Selection: Efficient and cost-effective catalysts for the coupling reactions.

    Purification Techniques: Advanced methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Introduction of new functional groups in place of the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

    Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism by which (E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, the acetamide group can form hydrogen bonds, while the cyanoprop-2-enamide moiety can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-3-(4-methoxyphenyl)-2-cyanoprop-2-enamide: Lacks the chlorophenyl group, which may affect its reactivity and binding affinity.

    N-(4-acetamidophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the methoxy group, potentially altering its electronic properties and solubility.

Uniqueness

(E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and chlorophenyl groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C26H22ClN3O4

Molecular Weight

475.9 g/mol

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

InChI

InChI=1S/C26H22ClN3O4/c1-17(31)29-22-8-10-23(11-9-22)30-26(32)20(15-28)13-19-5-12-24(25(14-19)33-2)34-16-18-3-6-21(27)7-4-18/h3-14H,16H2,1-2H3,(H,29,31)(H,30,32)/b20-13+

InChI Key

XBIPMWLYWQMXCQ-DEDYPNTBSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/C#N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C#N

Origin of Product

United States

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